molecular formula C28H22N4O2 B2598841 5-benzyl-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 923680-55-1

5-benzyl-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2598841
CAS No.: 923680-55-1
M. Wt: 446.51
InChI Key: YFWMQNJTLSVLTA-UHFFFAOYSA-N
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Description

5-benzyl-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines several pharmacophores, making it a promising candidate for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the benzyl, indoline-1-carbonyl, and phenyl groups through various substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using scalable and cost-effective reagents, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antibacterial, and antifungal properties.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-benzyl-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-carbinol and indomethacin share structural similarities and biological activities.

    Pyrazole Derivatives: Compounds such as celecoxib and rimonabant also feature the pyrazole ring and exhibit similar pharmacological properties.

Uniqueness

What sets 5-benzyl-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one apart is its unique combination of pharmacophores, which may result in a broader spectrum of biological activities and potential therapeutic applications.

Properties

IUPAC Name

5-benzyl-7-(2,3-dihydroindole-1-carbonyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N4O2/c33-27(31-16-15-21-11-7-8-14-25(21)31)23-18-30(17-20-9-3-1-4-10-20)19-24-26(23)29-32(28(24)34)22-12-5-2-6-13-22/h1-14,18-19H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWMQNJTLSVLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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